4-Amino-2-mercaptopyrimidine-5-carboxylic acid
Overview
Description
4-Amino-2-mercaptopyrimidine-5-carboxylic acid is an organic compound with the molecular formula C5H5N3O2S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Biochemical Analysis
Biochemical Properties
4-Amino-2-mercaptopyrimidine-5-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. One notable interaction is with iodothyronine 5’-deiodinase, the enzyme responsible for the 5’-deiodination of thyroxine in human liver cells . This interaction highlights the compound’s potential in regulating thyroid hormone levels. Additionally, this compound can form self-assembled monolayers on gold electrodes, which are characterized using techniques like attenuated total reflection-fourier transform infrared (ATR-FTIR) and A.C. Impedance .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of iodothyronine 5’-deiodinase affects thyroid hormone metabolism, which in turn can influence gene expression and metabolic processes in liver cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound’s interaction with iodothyronine 5’-deiodinase involves binding to the enzyme’s active site, thereby preventing the conversion of thyroxine to its active form . This inhibition can lead to changes in gene expression and metabolic pathways associated with thyroid hormone regulation. Additionally, the formation of self-assembled monolayers on gold electrodes involves the binding of the compound to the electrode surface, which can be studied using ATR-FTIR and A.C. Impedance techniques .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can form stable self-assembled monolayers on gold electrodes, which maintain their electrochemical properties over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on enzyme inhibition and cellular metabolism. At higher doses, it can lead to significant inhibition of iodothyronine 5’-deiodinase, resulting in altered thyroid hormone levels and potential toxic effects . It is essential to determine the threshold doses that elicit beneficial versus adverse effects to optimize its use in biochemical research.
Metabolic Pathways
This compound is involved in metabolic pathways related to thyroid hormone regulation. The compound’s inhibition of iodothyronine 5’-deiodinase affects the conversion of thyroxine to its active form, thereby influencing metabolic flux and metabolite levels associated with thyroid hormone metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form self-assembled monolayers on gold electrodes suggests that it can be localized to specific cellular compartments and surfaces . Understanding the transport mechanisms and distribution patterns of the compound is crucial for optimizing its use in biochemical applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound’s interactions with specific targeting signals and post-translational modifications can direct it to particular compartments or organelles within the cell. For example, its ability to form self-assembled monolayers on gold electrodes indicates its potential localization to membrane surfaces and involvement in electrochemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-mercaptopyrimidine-5-carboxylic acid typically involves the reaction of 3,3-diethoxypropionitrile with carbamimidothioic acid. The reaction proceeds through a series of steps, including cyclization and subsequent functional group transformations .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Amino-2-mercaptopyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Amino-2-mercaptopyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it inhibits iodothyronine 5’-deiodinase, an enzyme responsible for the deiodination of thyroxine in human liver cells . This inhibition can affect thyroid hormone metabolism and has potential therapeutic implications.
Comparison with Similar Compounds
- 4-Amino-5-carboxy-2-ethylmercaptopyrimidine
- 2-Amino-4-ethyl-5-pyrimidinecarboxylic acid
- 2-Amino-6-isopropylpyrimidine-4-carboxylic acid
Comparison: 4-Amino-2-mercaptopyrimidine-5-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has a unique combination of amino, mercapto, and carboxylic acid groups, making it versatile for various chemical transformations and biological interactions .
Properties
IUPAC Name |
6-amino-2-sulfanylidene-1H-pyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2S/c6-3-2(4(9)10)1-7-5(11)8-3/h1H,(H,9,10)(H3,6,7,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCCUWZDHQOJQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=S)NC(=C1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873570 | |
Record name | 6-Amino-1,2-dihydro-2-thioxo-5-pyrimidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875-60-5 | |
Record name | 6-Amino-1,2-dihydro-2-thioxo-5-pyrimidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=875-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-1,2-dihydro-2-thioxo-5-pyrimidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-2-mercaptopyrimidine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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